molecular formula C14H12O3S B8598733 Benzoic acid, 2-[(phenylthio)methoxy]- CAS No. 94245-25-7

Benzoic acid, 2-[(phenylthio)methoxy]-

Cat. No.: B8598733
CAS No.: 94245-25-7
M. Wt: 260.31 g/mol
InChI Key: UGOLPEFLINOAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-[(phenylthio)methoxy]- is a substituted benzoic acid derivative characterized by a methoxy group (-OCH3) at the 2-position of the benzene ring, where the oxygen atom is further bonded to a phenylthio (-SPh) group via a methylene (-CH2-) linker. This structure confers unique physicochemical properties, including increased lipophilicity compared to simpler benzoic acid derivatives like 2-methoxybenzoic acid (o-anisic acid).

Properties

CAS No.

94245-25-7

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

2-(phenylsulfanylmethoxy)benzoic acid

InChI

InChI=1S/C14H12O3S/c15-14(16)12-8-4-5-9-13(12)17-10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

UGOLPEFLINOAEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCOC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Benzoic acid, 2-[(phenylthio)methoxy]- C14H12O3S¹ 260.07 2-OCH2SPh Enhanced lipophilicity
2-(Phenylthio)benzoic acid C13H10O2S 230.28 2-SPh Direct thioether linkage
2-Methoxybenzoic acid (o-anisic acid) C8H8O3 152.15 2-OCH3 Common preservative
2-Methoxy-4-(methylthio)benzoic acid C9H10O3S 214.24 2-OCH3, 4-SCH3 Mixed substituent effects
Key Observations:
  • Synthetic Complexity : Introducing the phenylthio-methoxy group likely requires multi-step synthesis, similar to methods used for 2-(phenylthio)benzoic acid in tetracycline synthesis .
  • Metabolic Stability : Thioether-containing compounds (e.g., 2-(phenylthio)benzoic acid) may undergo sulfoxidation or glutathione conjugation, affecting metabolic pathways .

Physicochemical and Functional Differences

Acidity:
  • The electron-withdrawing thioether group in the target compound may slightly increase acidity compared to o-anisic acid (pKa ~4.5), though steric effects from the bulky phenyl group could counteract this .
Stability:
  • Thioethers are prone to oxidation, forming sulfoxides or sulfones, which may alter biological activity. In contrast, o-anisic acid’s methoxy group is chemically stable under physiological conditions .

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